Kawain, (+-)-

Description

Neuronica has been reported in Piper majusculum, Piper methysticum, and Alnus sieboldiana with data available.

Properties

IUPAC Name |

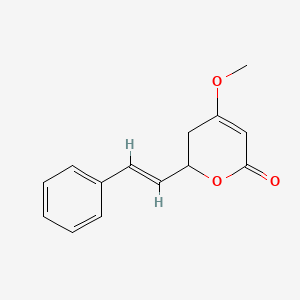

4-methoxy-2-[(E)-2-phenylethenyl]-2,3-dihydropyran-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O3/c1-16-13-9-12(17-14(15)10-13)8-7-11-5-3-2-4-6-11/h2-8,10,12H,9H2,1H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEAQIWGXBXCYFX-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)OC(C1)C=CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=O)OC(C1)/C=C/C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00904756 | |

| Record name | DL-Kavain | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00904756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3155-48-4, 1635-33-2, 500-64-1 | |

| Record name | 5,6-Dihydro-4-methoxy-6-[(1E)-2-phenylethenyl]-2H-pyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3155-48-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kavain | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001635332 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Kawain (+-)-form | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003155484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DL-Kavain | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00904756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [R-(E)]-5,6-dihydro-4-methoxy-6-styryl-2H-pyran-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.189 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DL-Kavain | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | KAWAIN, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5L1NI60TGB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Enantioselective Synthesis of (+)-Kawain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the enantioselective synthesis of (+)-Kawain, a prominent psychoactive kavalactone found in the kava (B3030397) plant (Piper methysticum). The document details the key asymmetric strategies that have been successfully employed to achieve the synthesis of the dextrorotatory enantiomer of Kawain, which is of significant interest for its anxiolytic and therapeutic properties. This guide focuses on three principal pathways: a chiral auxiliary-based aldol (B89426) reaction, an asymmetric catalytic Mukaiyama aldol addition, and a palladium-catalyzed Stille coupling. Detailed experimental protocols for the pivotal steps, comprehensive quantitative data from seminal literature, and visual representations of the synthetic workflows are presented to facilitate understanding and replication by researchers in the fields of organic synthesis and medicinal chemistry.

Introduction

Kawain is a naturally occurring α,β-unsaturated δ-lactone that constitutes a significant portion of the bioactive compounds, known as kavalactones, found in the roots of the kava plant.[1] These compounds are recognized for their anxiolytic, sedative, and muscle relaxant properties. The majority of naturally occurring kavalactones, including Kawain, possess a single stereocenter at the C6 position and are homochiral.[1] The development of stereoselective synthetic routes to access enantiopure kavalactones is crucial for investigating their specific pharmacological activities and for the potential development of novel therapeutic agents. This guide focuses on the enantioselective synthesis of (+)-Kawain, summarizing key methodologies and providing practical experimental details.

Key Asymmetric Strategies

The first successful enantioselective synthesis of (+)-Kawain was reported by Smith and coworkers in 2004, outlining three distinct and versatile asymmetric approaches.[1][2][3] These strategies form the core of this technical guide and are detailed below.

Chiral Auxiliary-Based Aldol Reaction

This approach utilizes a chiral auxiliary to control the stereochemistry of a key aldol reaction, thereby establishing the chiral center of the target molecule. The synthesis commences with an aldol reaction between an N-acetyl thiazolidinethione and an aldehyde, followed by a malonate displacement and subsequent lactonization.[1][2]

Asymmetric Catalytic Mukaiyama Aldol Addition

A more atom-economical approach involves the use of a chiral catalyst to induce enantioselectivity in a Mukaiyama aldol reaction. This method employs a silyl (B83357) dienolate which reacts with an aldehyde in the presence of a chiral Lewis acid catalyst to afford the desired δ-hydroxy-β-ketoester with high enantiomeric excess.[1][2]

Stille Cross-Coupling for Analogue Synthesis

For the synthesis of Kawain and its analogues with varied aromatic substitutions, a palladium-catalyzed Stille cross-coupling reaction offers a powerful and convergent strategy. A common vinylstannane precursor, synthesized via one of the aforementioned asymmetric routes, can be coupled with a variety of aryl iodides to generate a library of kavalactones.[1]

Quantitative Data Summary

The following tables summarize the quantitative data for the key steps in the enantioselective synthesis of (+)-Kawain, primarily based on the work of Smith et al. (2004).

Table 1: Chiral Auxiliary-Based Aldol Reaction and Subsequent Transformations

| Step | Aldehyde | Diastereomeric Ratio (dr) | Yield (%) | Reference |

| N-acetyl thiazolidinethione aldol | Cinnamaldehyde (B126680) | >95:5 | 85 | [1] |

| Malonate Displacement | - | - | 82 | [1] |

| Lactonization & Enol Ether Formation | - | - | 92 | [1] |

| Overall Yield | Cinnamaldehyde | - | 64 | [1] |

Table 2: Stille Cross-Coupling for the Synthesis of (+)-Kawain and Analogues

| Entry | Aryl Iodide | Product | Yield (%) | Reference |

| 1 | Iodobenzene (B50100) | (+)-Kawain | 75 | [1] |

| 2 | 1-Iodo-4-methoxybenzene | (+)-Yangonin | 68 | [1] |

| 3 | 4-Iodo-1,2-(methylenedioxy)benzene | (+)-Methysticin | 71 | [1] |

Experimental Protocols

The following are detailed experimental protocols for the key reactions in the enantioselective synthesis of (+)-Kawain.

Chiral Auxiliary-Based Synthesis of (+)-Kawain

Step 1: Asymmetric Aldol Reaction

To a solution of the N-acetyl thiazolidinethione (1.0 equiv) in CH₂Cl₂ at 0 °C is added TiCl₄ (1.1 equiv). The resulting solution is stirred for 5 minutes, followed by the addition of (-)-sparteine (B7772259) (1.2 equiv). After stirring for an additional 30 minutes, the mixture is cooled to -78 °C, and a solution of cinnamaldehyde (1.5 equiv) in CH₂Cl₂ is added dropwise. The reaction is stirred at -78 °C for 2 hours and then quenched by the addition of a saturated aqueous solution of NH₄Cl. The mixture is warmed to room temperature and extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography on silica (B1680970) gel to afford the aldol adduct.

Step 2: Malonate Displacement

To a solution of the aldol adduct (1.0 equiv) in THF is added monoethyl malonate, potassium salt (2.0 equiv), MgCl₂ (1.0 equiv), and imidazole (B134444) (1.0 equiv). The reaction mixture is stirred at room temperature overnight. The solvent is removed in vacuo, and the residue is partitioned between EtOAc and a 1 M aqueous HCl solution. The organic layer is separated, washed with saturated aqueous NaHCO₃ and brine, dried over Na₂SO₄, filtered, and concentrated. The crude β-ketoester is used in the next step without further purification.

Step 3: Lactonization and Enol Ether Formation to (+)-Kawain

The crude β-ketoester is dissolved in methanol (B129727), and K₂CO₃ (2.0 equiv) is added. The mixture is stirred at room temperature for 12 hours. The methanol is removed under reduced pressure. The residue is then dissolved in acetone, and dimethyl sulfate (B86663) (1.5 equiv) and K₂CO₃ (2.0 equiv) are added. The reaction mixture is stirred at room temperature for 24 hours. The solvent is evaporated, and the residue is partitioned between EtOAc and water. The organic layer is washed with brine, dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by flash chromatography on silica gel to yield (+)-Kawain.

Stille Cross-Coupling for the Synthesis of (+)-Kawain

To a solution of the vinylstannane precursor (1.0 equiv) in DMF are added iodobenzene (1.2 equiv), Pd₂(dba)₃ (0.05 equiv), and tris(o-methoxyphenyl)phosphine (0.2 equiv). The mixture is heated to 80 °C for 12 hours. After cooling to room temperature, the reaction mixture is diluted with EtOAc and washed with a saturated aqueous solution of KF and brine. The organic layer is dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by flash chromatography on silica gel to afford (+)-Kawain.

Visualizations of Synthetic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key synthetic strategies and experimental workflows.

References

(+-)-Kawain natural sources and extraction

An In-depth Technical Guide to (+-)-Kawain: Natural Sources and Extraction

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+-)-Kawain is a prominent psychoactive kavalactone found in the kava (B3030397) plant (Piper methysticum), a crop native to the Pacific Islands.[1][2] It is one of the six major kavalactones responsible for the anxiolytic, sedative, and muscle-relaxant properties of kava extracts.[3] This technical guide provides a comprehensive overview of the natural sources of (+-)-Kawain, detailed methodologies for its extraction and purification, and an exploration of its known signaling pathways.

Natural Sources of (+-)-Kawain

The primary and exclusive natural source of (+-)-Kawain is the kava plant (Piper methysticum), a member of the pepper family.[1][2][4] The psychoactive compounds, including kawain, are concentrated in the roots and rhizomes of the plant.[1][5][6] The aerial parts of the plant, such as the leaves and stems, contain toxic alkaloids and have significantly lower concentrations of kavalactones.[6][7]

Kava Cultivars and Kavalactone Content

Over centuries of cultivation and selective breeding, numerous cultivars of Piper methysticum have been developed, each with a unique chemical profile.[3][8] These cultivars are often categorized as 'noble' and 'non-noble' (or 'tudei'). Noble cultivars are favored for consumption due to their desirable effects and lower levels of potentially harmful compounds, while non-noble varieties may have a higher concentration of compounds associated with adverse effects.[3]

The relative abundance of the six major kavalactones determines the chemotype of a kava cultivar, which is represented by a six-digit code.[3][8] Kawain is designated by the number 4.[3] Cultivars with a chemotype starting with 4 or having 4 in the initial digits are considered to have a higher proportion of kawain, often associated with more "heady" or uplifting effects.[8][9]

The concentration of kawain and other kavalactones varies significantly not only between different cultivars but also between different parts of the root system. The lateral roots, which constitute about 20% of the root mass, generally have a higher concentration of kavalactones compared to the crown roots (chips), which make up the remaining 80%.[7][10] The total kavalactone content in dried kava root can range from 3% to 20% by weight.[11]

Extraction of (+-)-Kawain

The extraction of (+-)-Kawain from Piper methysticum roots is a critical step in its isolation and purification for research and pharmaceutical development. Various methods have been employed, ranging from traditional aqueous extractions to modern solvent-based and supercritical fluid techniques.

Solvent Extraction

Solvent extraction is a widely used method for obtaining kavalactones, including kawain. The choice of solvent significantly impacts the extraction efficiency and the profile of the extracted compounds.

Common Solvents and Their Efficacy:

| Solvent | Relative Extraction Efficiency for Kavalactones | Notes |

| Acetone | High | Often cited as one of the most effective solvents for kavalactone extraction.[1][12] |

| Ethanol (B145695) | High | A common solvent for producing herbal extracts and tinctures.[8] |

| Methanol | Moderate to High | Effective but may be less desirable due to its toxicity. |

| Ethyl Acetate | Moderate | Used in some extraction protocols.[8] |

| Chloroform | Moderate | Effective but less commonly used due to safety and environmental concerns. |

| Hexane | Low | Generally shows lower extraction efficiency for kavalactones.[8] |

| Water | Low to Moderate | Traditional method of preparation; extracts a different profile of compounds compared to organic solvents and includes water-soluble compounds like glutathione.[2] |

Experimental Protocol: General Solvent Extraction

-

Preparation of Plant Material: Dried and powdered kava root is used as the starting material. Grinding the root increases the surface area for efficient extraction.

-

Extraction: The powdered root is macerated or percolated with the chosen solvent. The ratio of solvent to plant material and the extraction time can be optimized for maximum yield. For instance, a 1:10 ratio of finely cut fresh kava root to 96% ethanol has been used, with the mixture kept for 24 hours.[10]

-

Filtration: The mixture is filtered to separate the liquid extract from the solid plant residue. The residue may be re-extracted to improve the overall yield.

-

Solvent Evaporation: The solvent is removed from the filtrate, typically under reduced pressure using a rotary evaporator, to yield a crude kavalactone extract.

-

Purification: The crude extract can be further purified to isolate individual kavalactones.

Ultrasound-Assisted Extraction (UAE)

Ultrasound-assisted extraction is a modern technique that utilizes high-frequency sound waves to enhance the extraction process. The cavitation effect produced by ultrasound disrupts the plant cell walls, facilitating the release of intracellular compounds into the solvent.

Advantages of UAE:

-

Increased extraction efficiency and yield.[13]

-

Reduced extraction time.[13]

-

Lower solvent consumption.

-

Can be performed at lower temperatures, minimizing the degradation of thermolabile compounds.[14]

Experimental Protocol: Ultrasound-Assisted Extraction

-

Preparation: Powdered kava root is suspended in the selected solvent in an extraction vessel.

-

Sonication: An ultrasonic probe or bath is used to apply ultrasonic waves to the mixture. The duration and intensity of sonication are key parameters to be optimized. For example, sonicating ground kava root in a solvent for 10-30 minutes has been reported.[8]

-

Post-Extraction Processing: Following sonication, the extract is filtered and the solvent is evaporated as in the conventional solvent extraction method.

Supercritical Fluid Extraction (SFE) with CO₂

Supercritical fluid extraction, primarily using carbon dioxide (CO₂), is a green and efficient technology for extracting kavalactones. Supercritical CO₂ has properties of both a liquid and a gas, allowing it to penetrate the plant material effectively and dissolve the non-polar kavalactones.

Advantages of SFE:

-

Environmentally friendly (uses non-toxic, non-flammable CO₂).

-

High selectivity and efficiency.

-

Solvent-free final product, as CO₂ is easily removed by depressurization.

-

Allows for fractionation of different compounds by tuning the temperature and pressure.

Experimental Protocol: Supercritical CO₂ Extraction

-

Preparation: Dried and ground kava root is packed into an extraction vessel.

-

Extraction: Supercritical CO₂ is passed through the vessel at a controlled temperature and pressure. The kavalactones dissolve in the supercritical fluid.

-

Separation: The pressure is reduced in a separator vessel, causing the CO₂ to return to a gaseous state and the kavalactones to precipitate.

-

Collection: The extracted kavalactones are collected from the separator.

Purification of (+-)-Kawain

Following initial extraction, the crude extract containing a mixture of kavalactones and other compounds requires further purification to isolate (+-)-Kawain.

Chromatographic Techniques:

-

High-Performance Liquid Chromatography (HPLC): A powerful technique for the separation, identification, and quantification of kavalactones. Reversed-phase C18 columns are commonly used with a mobile phase consisting of a mixture of water, methanol, and acetonitrile.[15][16]

-

High-Performance Centrifugal Partition Chromatography (HPCPC): A liquid-liquid chromatography technique that has been successfully used for the single-run isolation of individual kavalactones from a CO₂ extract of P. methysticum.[7]

-

Thin-Layer Chromatography (TLC): A simpler chromatographic method that can be used for the qualitative analysis and preparative separation of kavalactones.[17]

Signaling Pathways of (+-)-Kawain

(+-)-Kawain exerts its pharmacological effects through modulation of several key signaling pathways in the central nervous system.

GABAergic System Modulation

One of the primary mechanisms of action of kawain is its potentiation of γ-aminobutyric acid type A (GABA-A) receptors.[4] GABA is the main inhibitory neurotransmitter in the brain, and enhancement of its activity leads to anxiolytic and sedative effects. Kawain has been shown to positively modulate GABA-A receptors, although it does not bind to the classical benzodiazepine (B76468) site.[4]

Figure 1. Proposed signaling pathway of (+-)-Kawain's modulation of the GABA-A receptor.

Inhibition of Voltage-Gated Ion Channels

Kawain has been demonstrated to inhibit voltage-gated sodium (Na⁺) and calcium (Ca²⁺) channels.[3] This action contributes to its anticonvulsant and muscle-relaxant properties by reducing neuronal excitability and neurotransmitter release.

Figure 2. Inhibition of voltage-gated ion channels by (+-)-Kawain.

Monoamine Oxidase (MAO) Inhibition

Recent studies have shown that kawain can reversibly inhibit monoamine oxidase B (MAO-B) and, to a lesser extent, MAO-A.[11] MAO enzymes are responsible for the degradation of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. Inhibition of MAO can lead to increased levels of these neurotransmitters in the brain, which may contribute to the mood-elevating and anxiolytic effects of kawain.

Figure 3. (+-)-Kawain's inhibitory effect on Monoamine Oxidase (MAO).

Experimental Workflows

The following diagram illustrates a general workflow for the extraction and purification of (+-)-Kawain from Piper methysticum.

Figure 4. General experimental workflow for the extraction and purification of (+-)-Kawain.

Conclusion

(+-)-Kawain, a major kavalactone from Piper methysticum, holds significant interest for its therapeutic potential. Understanding its natural sources, optimizing extraction and purification methodologies, and elucidating its complex pharmacology are crucial for advancing research and development in this area. This guide provides a foundational overview of these key aspects to support the scientific community in harnessing the potential of this fascinating natural compound.

References

- 1. Efficacy of extracting solvents to chemical components of kava (Piper methysticum) roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kava - Wikipedia [en.wikipedia.org]

- 3. Effects of (+/-)-kavain on voltage-activated inward currents of dorsal root ganglion cells from neonatal rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kavain, the Major Constituent of the Anxiolytic Kava Extract, Potentiates GABAA Receptors: Functional Characteristics and Molecular Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. gtfch.org [gtfch.org]

- 6. Kainate acts at presynaptic receptors to increase GABA release from hypothalamic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Kavalactone content and chemotype of kava beverages prepared from roots and rhizomes of Isa and Mahakea varieties and extraction efficiency of kavalactones using different solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. hielscher.com [hielscher.com]

- 10. A Novel Topical Anaesthetic from Piper Methysticum (Kava) - Kavacaine IADR Abstract Archives [iadr.abstractarchives.com]

- 11. Monoamine Oxidase Inhibition by Kavalactones from Kava (Piper Methysticum) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. A comprehensive review of ultrasonic assisted extraction (UAE) for bioactive components: Principles, advantages, equipment, and combined technologies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ultrasonic-assisted extraction offers groundbreaking benefits | KÄÄPÄ Biotech [kaapabiotech.com]

- 15. Single-Lab Validation for Determination of Kavalactones and Flavokavains in Piper methysticum (Kava) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Densitometric analysis of kawain in kava-kava root extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of (+-)-Kawain: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the racemic form of Kawain, a prominent kavalactone found in the kava (B3030397) plant (Piper methysticum). The document details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This information is crucial for the identification, characterization, and quality control of (+-)-Kawain in research and drug development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. Below are the ¹H and ¹³C NMR data for (+-)-Kawain, providing detailed information about its proton and carbon framework.

¹H NMR Spectroscopic Data

Table 1: ¹H NMR Chemical Shifts and Coupling Constants for (+-)-Kawain

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 5.44 | d | 1.4 |

| H-5 | 5.90 | s | |

| H-7 | 6.54 | d | 16.0 |

| H-8 | 7.44 | d | 15.9 |

| H-10, H-14 | 7.48 | m | |

| H-11, H-12, H-13 | 7.31-7.35 | m | |

| OCH₃ | 3.76 | s |

¹³C NMR Spectroscopic Data

Table 2: ¹³C NMR Chemical Shifts for (+-)-Kawain

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | 164.2 |

| C-3 | 95.8 |

| C-4 | 170.1 |

| C-5 | 88.1 |

| C-6 | 77.8 |

| C-7 | 135.2 |

| C-8 | 125.7 |

| C-9 | 135.7 |

| C-10 | 127.8 |

| C-11 | 128.8 |

| C-12 | 128.8 |

| C-13 | 127.8 |

| C-14 | 127.8 |

| OCH₃ | 56.2 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The following table summarizes the characteristic IR absorption bands expected for (+-)-Kawain based on its functional groups.

Table 3: Characteristic IR Absorption Bands for (+-)-Kawain

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~3100-3000 | Aromatic C-H | Stretch |

| ~3000-2850 | Alkane C-H | Stretch |

| ~1725-1705 | α,β-Unsaturated Ester (C=O) | Stretch |

| ~1630 | Alkene (C=C) | Stretch |

| ~1600-1475 | Aromatic (C=C) | Stretch |

| ~1300-1000 | Ether (C-O) | Stretch |

| ~1000-650 | Alkene C-H | Bend |

| ~900-690 | Aromatic C-H | Bend |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)

-

Molecular Formula: C₁₄H₁₄O₃

-

Calculated m/z: 230.0943 [M]⁺

-

Observed m/z: Agreement within 1 ppm is typically observed in high-resolution instruments.

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry provides structural information through fragmentation of a selected precursor ion. For Kawain, the protonated molecule [M+H]⁺ is often used as the precursor ion.

Table 4: MS/MS Fragmentation Data for the [M+H]⁺ Ion of Kawain (m/z 231.1016)

| Precursor Ion (m/z) | Product Ion (m/z) | Putative Fragment |

| 231.1016 | 185.0954 | [M+H - C₂H₂O]⁺ |

| 231.1016 | 153.0693 | [M+H - C₅H₄O₂]⁺ |

| 231.1016 | 115.0541 | [C₉H₇]⁺ |

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: A sample of (+-)-Kawain is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer, for example, at a proton frequency of 300 MHz or higher.

-

¹H NMR Acquisition: Standard pulse sequences are used to acquire the proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range, and a relaxation delay to allow for full magnetization recovery between scans.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity through the Nuclear Overhauser Effect (NOE). A larger number of scans is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

-

Sample Preparation: For Fourier Transform Infrared (FTIR) spectroscopy, a common method is Attenuated Total Reflectance (ATR). A small amount of the solid (+-)-Kawain sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide), and pressure is applied to ensure good contact. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

-

Instrumentation: An FTIR spectrometer is used to record the spectrum.

-

Data Acquisition: A background spectrum of the empty ATR crystal or a pure KBr pellet is first recorded. Then, the sample spectrum is acquired. The final spectrum is typically presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹). The typical scanning range is 4000 to 400 cm⁻¹.

Mass Spectrometry

-

Sample Preparation: For Liquid Chromatography-Mass Spectrometry (LC-MS), a solution of (+-)-Kawain is prepared in a suitable solvent, such as methanol (B129727) or acetonitrile, and introduced into the LC system. For direct infusion analysis, the sample solution is directly injected into the mass spectrometer's ion source.

-

Instrumentation: An ultra-performance liquid chromatography system coupled to a high-resolution tandem mass spectrometer (UPLC-MS/MS), such as a Q Exactive Hybrid Quadrupole-Orbitrap, is commonly used.[1]

-

Chromatography (for LC-MS): The sample is separated on a suitable column, such as an Atlantis dC18 column (150 x 2.1 mm, 3 µm particle size). A gradient elution is often employed using a mobile phase consisting of water and an organic solvent (e.g., acetonitrile), both typically containing a small amount of an acid like formic acid to improve ionization.[1]

-

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used to generate the protonated molecule [M+H]⁺.

-

Data Acquisition: Full scan MS data is acquired to determine the accurate mass of the molecular ion. For MS/MS analysis, the precursor ion of interest (e.g., m/z 231.1016 for [M+H]⁺) is selected and fragmented using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). The resulting product ions are then mass-analyzed.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like (+-)-Kawain.

Caption: Workflow for Spectroscopic Analysis of (+-)-Kawain.

References

A Technical Guide to the Crystal Structure of (±)-Kawain

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the crystallographic structure of (±)-Kawain, a prominent kavalactone found in the kava (B3030397) plant (Piper methysticum). While the complete crystallographic data from the original 1972 study by Yoshino and Nowacki is not publicly available in digital databases, this document outlines the expected data parameters and presents a generalized, comprehensive experimental protocol for its determination. Furthermore, it visualizes the established signaling pathways associated with Kawain's biological activity.

Quantitative Crystallographic Data

The crystal structure of (±)-Kawain was first reported by A. Yoshino and W. Nowacki in 1972. However, the detailed numerical data from this publication is not readily accessible in modern crystallographic databases. The following tables are structured to present the key crystallographic parameters that would be determined from a single-crystal X-ray diffraction study.

Table 1: Unit Cell Parameters for (±)-Kawain

| Parameter | Value |

| Crystal System | Data not available in accessible public databases |

| Space Group | Data not available in accessible public databases |

| a (Å) | Data not available in accessible public databases |

| b (Å) | Data not available in accessible public databases |

| c (Å) | Data not available in accessible public databases |

| α (°) | Data not available in accessible public databases |

| β (°) | Data not available in accessible public databases |

| γ (°) | Data not available in accessible public databases |

| Volume (ų) | Data not available in accessible public databases |

| Z | Data not available in accessible public databases |

| Calculated Density (g/cm³) | Data not available in accessible public databases |

Table 2: Fractional Atomic Coordinates for (±)-Kawain

| Atom | x | y | z | Occupancy |

| C1 | Data not available | Data not available | Data not available | 1.0 |

| C2 | Data not available | Data not available | Data not available | 1.0 |

| ... | ... | ... | ... | ... |

| O3 | Data not available | Data not available | Data not available | 1.0 |

| H1 | Data not available | Data not available | Data not available | 1.0 |

| ... | ... | ... | ... | ... |

Table 3: Selected Bond Lengths for (±)-Kawain

| Atom 1 | Atom 2 | Bond Length (Å) |

| C1 | C2 | Data not available |

| C2 | O1 | Data not available |

| ... | ... | ... |

Table 4: Selected Bond Angles for (±)-Kawain

| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |

| C1 | C2 | C3 | Data not available |

| C2 | O1 | C5 | Data not available |

| ... | ... | ... | ... |

Experimental Protocols

The following sections describe a generalized yet detailed methodology for the determination of the crystal structure of a small organic molecule such as (±)-Kawain.

2.1. Crystallization

High-quality single crystals of (±)-Kawain are essential for X-ray diffraction analysis. A common method for obtaining such crystals is slow evaporation from a suitable solvent or a mixture of solvents.

-

Synthesis and Purification: (±)-Kawain is synthesized and purified to >98% purity, as confirmed by techniques such as NMR and HPLC.

-

Solvent Selection: A range of solvents and solvent systems are screened for their ability to dissolve (±)-Kawain and yield high-quality crystals upon slow evaporation. Typical solvents for a molecule of this polarity might include methanol, ethanol, acetone, ethyl acetate, and mixtures thereof with less polar solvents like hexane (B92381) or diethyl ether.

-

Crystallization Procedure:

-

A saturated solution of (±)-Kawain is prepared in the chosen solvent at room temperature or slightly elevated temperature.

-

The solution is filtered to remove any particulate matter.

-

The filtered solution is placed in a loosely covered vial or beaker to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.

-

The resulting crystals are carefully harvested.

-

2.2. Single-Crystal X-ray Diffraction Data Collection

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: X-ray diffraction data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) and a detector. The crystal is maintained at a low temperature (e.g., 100 K) during data collection to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated.

-

Data Processing: The collected diffraction images are processed to determine the unit cell parameters and to integrate the intensities of the diffraction spots. Data reduction includes corrections for Lorentz and polarization effects, and an absorption correction may be applied.

2.3. Structure Solution and Refinement

-

Structure Solution: The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the atoms.

-

Structure Refinement: The atomic positions and displacement parameters are refined using full-matrix least-squares on F². Anisotropic displacement parameters are typically refined for all non-hydrogen atoms. Hydrogen atoms are often placed in calculated positions and refined using a riding model. The final model is evaluated based on the R-factor, goodness-of-fit, and the residual electron density map.

Visualizations

3.1. Experimental Workflow

The following diagram illustrates the general workflow for determining the crystal structure of a small molecule.

3.2. Signaling Pathways of Kawain

Kawain exerts its biological effects by modulating several key neuronal targets. The following diagram illustrates the primary signaling pathways influenced by Kawain.

Kawain is known to be a positive allosteric modulator of GABA-A receptors, enhancing the influx of chloride ions which leads to hyperpolarization and reduced neuronal excitability.[1] Additionally, it inhibits voltage-gated sodium and calcium channels, which decreases cation influx and further contributes to the reduction of neuronal depolarization and excitability.[1] These actions are believed to underlie the anxiolytic and sedative effects of kava.

References

The In Vivo Metabolism of (+-)-Kawain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Kawain, a major kavalactone from the plant Piper methysticum (kava), is recognized for its anxiolytic and neuroprotective properties. A thorough understanding of its in vivo metabolism is crucial for evaluating its safety, efficacy, and potential for drug-drug interactions. This technical guide provides a comprehensive overview of the metabolic fate of (+-)-kawain, detailing the biotransformation pathways, identified metabolites, and the enzymatic systems involved. The document summarizes key quantitative pharmacokinetic data and outlines the experimental methodologies employed in its metabolic investigation.

Introduction

Kava-containing products are widely used as dietary supplements for anxiety and insomnia.[1] However, concerns about hepatotoxicity and drug interactions necessitate a detailed understanding of the metabolism of its active constituents.[1] (+-)-Kawain is a primary kavalactone and its metabolic profile has been the subject of several investigations.[1][2] This guide synthesizes the current knowledge on the in vivo metabolism of (+-)-kawain to serve as a valuable resource for researchers in pharmacology, toxicology, and drug development.

Metabolic Pathways of (+-)-Kawain

The in vivo metabolism of (+-)-kawain is extensive, involving a series of Phase I and Phase II reactions. The primary metabolic pathways include hydroxylation, O-demethylation, dehydrogenation, and opening of the lactone ring, followed by conjugation with glutathione (B108866), glucuronic acid, or sulfate (B86663).[1][3]

Phase I Metabolism

Phase I reactions introduce or expose functional groups on the kawain molecule, preparing it for Phase II conjugation.

-

Hydroxylation: The most significant metabolic pathway is the hydroxylation of the phenyl ring, predominantly at the C-12 position, to form 12-hydroxykawain (p-hydroxykavain).[2][4][5] This metabolite is a major product found in both blood and urine.[2][5]

-

O-Demethylation: Demethylation of the methoxy (B1213986) group at the C-4 position of the lactone ring has been observed.[3]

-

Dehydrogenation: The formation of 5,6-dehydrokawain occurs through dehydrogenation of the lactone ring.[4]

-

Lactone Ring Opening: The ester bond in the lactone ring can be hydrolyzed, leading to the formation of ring-opened metabolites such as 6-phenyl-5-hexene-2,4-dione.[3][4]

-

Reduction: The double bond at the 7,8-position can be reduced.[3]

Phase II Metabolism

Phase II reactions involve the conjugation of Phase I metabolites with endogenous molecules to increase their water solubility and facilitate their excretion.

-

Glucuronidation and Sulfation: Hydroxylated metabolites, particularly 12-hydroxykawain, undergo extensive conjugation to form glucuronide and sulfate derivatives.[3][4] These conjugates are the primary forms excreted in urine.[3][6]

-

Glutathione Conjugation: The formation of glutathione (GSH) adducts has been identified, suggesting the generation of reactive electrophilic metabolites.[1]

Cytochrome P450 (CYP) Enzyme Involvement

The metabolism of kawain is heavily reliant on the cytochrome P450 (CYP) enzyme system, a superfamily of enzymes primarily responsible for the metabolism of xenobiotics.[7][8]

-

CYP2C19: This enzyme has been identified as the major contributor to the biotransformation and bioactivation of kawain.[1] Genetic polymorphisms in CYP2C19 can lead to significant inter-individual differences in kawain metabolism.[8]

-

CYP2D6: The hydroxylation of the aromatic ring and demethylation of kavalactones are also attributed to CYP2D6.[3] As with CYP2C19, the high degree of polymorphism in the CYP2D6 gene can result in different metabolizer phenotypes, from poor to ultrarapid metabolizers, which can affect the pharmacokinetics and response to kawain.[3][9][10]

-

Other CYPs: Kava (B3030397) extracts and other kavalactones have been shown to inhibit several other CYP isoforms, including CYP1A2, CYP2C9, and CYP3A4, indicating a high potential for drug-drug interactions.[9][11][12]

Identified Metabolites of (+-)-Kawain

A significant number of kawain metabolites have been identified in in vivo studies. A recent study profiled the metabolic pathways of kawain in mouse liver, urine, and feces, identifying a total of 28 metabolites, 17 of which were new.[1] The major metabolites identified in human and animal studies are listed below.

Table 1: Major Identified Metabolites of (+-)-Kawain in vivo

| Metabolite Name | Location Found | Metabolic Pathway | Reference(s) |

| 12-Hydroxykawain (p-hydroxykavain) | Serum, Urine | Hydroxylation | [2][4][5] |

| 12-Hydroxykawain glucuronide | Urine | Hydroxylation, Glucuronidation | [4][5] |

| 12-Hydroxykawain sulfate | Urine | Hydroxylation, Sulfation | [4][5] |

| 5,6-Dehydrokawain | Urine | Dehydrogenation | [3][4] |

| p-Hydroxy-5,6-dehydrokawain | Serum, Urine | Dehydrogenation, Hydroxylation | [2] |

| 12-Hydroxy-7,8-dihydrokawain | Urine | Reduction, Hydroxylation | [2][4] |

| p-Hydroxy-7,8-dihydrokawain | Urine | Reduction, Hydroxylation | [2] |

| 6-Phenyl-5-hexene-2,4-dione | Urine | Lactone Ring Opening | [3][4] |

| 6-Phenyl-3-hexen-2-one | Urine | Lactone Ring Opening | [3] |

| Kawain-Glutathione (GSH) adducts | Liver | Glutathione Conjugation | [1] |

Quantitative Pharmacokinetic Data

Pharmacokinetic studies, primarily in rats, have provided quantitative data on the absorption, distribution, metabolism, and excretion of kawain.

Table 2: Summary of Pharmacokinetic Parameters of Kawain in Rats

| Parameter | Value | Dosing Conditions | Reference(s) |

| Cmax | Doubled with kava extract co-administration | 100 mg/kg kawain, oral | [11] |

| AUC(0-8h) | Tripled with kava extract co-administration | 100 mg/kg kawain, oral | [11] |

| Elimination | >90% of dose eliminated within 72 h, primarily in urine | 100 mg/kg kawain, oral | [11] |

| Serum Concentration (Human) | 10 - 40 ng/mL | 800 mg D,L-kawain, oral | [2][4] |

Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve.

Experimental Protocols

The investigation of kawain metabolism has employed a range of in vivo and in vitro experimental designs.

In Vivo Animal Studies

-

Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.[13][14]

-

Dosing:

-

Sample Collection:

Sample Preparation

-

Plasma/Serum: Protein precipitation is a common first step, often using organic solvents like methanol (B129727) or acetonitrile.[15][16] The supernatant is then typically evaporated and reconstituted in a suitable solvent for analysis.[16]

-

Urine: Samples are often diluted with water or a buffer and then centrifuged to remove particulate matter before injection.[7][15] For the analysis of conjugated metabolites, enzymatic hydrolysis with β-glucuronidase and sulfatase may be performed.

-

Tissue Homogenates: Tissues are homogenized in a suitable buffer, followed by protein precipitation and extraction of metabolites.

Analytical Methodology

-

Instrumentation: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the primary analytical technique for the identification and quantification of kawain and its metabolites.[1][2][17]

-

Chromatography: Reversed-phase chromatography using a C18 column is commonly employed for separation.[5]

-

Mass Spectrometry:

-

Electrospray ionization (ESI) in both positive and negative ion modes is used to detect a wide range of metabolites.[2][5]

-

Metabolite identification is achieved through accurate mass measurements (e.g., using QTOF-MS) and fragmentation patterns (MS/MS).[5]

-

Quantification is typically performed using multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer.[2]

-

Visualizations

Metabolic Pathway of (+-)-Kawain

Caption: Metabolic pathways of (+-)-Kawain in vivo.

Experimental Workflow for In Vivo Kawain Metabolism Study

Caption: Generalized experimental workflow for kawain metabolism studies.

Conclusion

The in vivo metabolism of (+-)-kawain is a complex process involving multiple enzymatic pathways, leading to a diverse array of metabolites. The significant roles of CYP2C19 and CYP2D6 highlight the potential for genetic polymorphism-related variability in its pharmacokinetics and for drug-drug interactions. This technical guide provides a consolidated resource of the current understanding of kawain metabolism, which is essential for the continued investigation of its therapeutic potential and safety profile. Further research is warranted to fully elucidate the bioactivity and potential toxicity of its various metabolites.

References

- 1. researchgate.net [researchgate.net]

- 2. Liquid chromatography-tandem mass spectrometry bioanalytical method for the determination of kavain in mice plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CYP2D6 - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. 3D Imaging and metabolomic profiling reveal higher neuroactive kavalactone contents in lateral roots and crown root peels of Piper methysticum (kava) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Toxicokinetics of Kava - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Urine Sample Collection and Preparation in Metabolomics - Creative Proteomics [metabolomics.creative-proteomics.com]

- 8. Molecular genetics of CYP2D6: Clinical relevance with focus on psychotropic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. A Review of the Important Role of CYP2D6 in Pharmacogenomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics and disposition of the kavalactone kawain: interaction with kava extract and kavalactones in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping - Analyst (RSC Publishing) [pubs.rsc.org]

- 13. Metabolism of some kava pyrones in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. An Experimental Approach for Selecting Appropriate Rodent Diets for Research Studies on Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. youtube.com [youtube.com]

- 17. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Binding Affinity of (+-)-Kawain to the GABA-A Receptor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(+)-Kawain, a major kavalactone found in the kava (B3030397) plant (Piper methysticum), is known for its anxiolytic properties. A significant body of research points to the γ-aminobutyric acid type A (GABA-A) receptor as a key molecular target for kawain's psychoactive effects. This technical guide provides a comprehensive overview of the binding characteristics of (+-)-kawain to the GABA-A receptor, focusing on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. While direct binding affinity data such as Ki, IC50, or Kd values for (+-)-kawain are not extensively reported in the literature, functional assays have provided valuable insights into its modulatory effects on the GABA-A receptor. This guide will synthesize the available information to provide a clear understanding of the current state of knowledge.

Quantitative Data Presentation: Functional Modulation of GABA-A Receptors by (+-)-Kawain

Direct radioligand binding assays to determine a specific inhibition constant (Ki) or half-maximal inhibitory concentration (IC50) for (+-)-kawain at the GABA-A receptor have not been prominently documented. However, functional studies, primarily using two-electrode voltage clamp electrophysiology on Xenopus oocytes expressing recombinant human GABA-A receptors, have quantified the positive allosteric modulatory effects of kawain. The following table summarizes key findings from the study by Chua et al. (2016), which provides the most comprehensive functional characterization to date.[1][2][3]

| GABA-A Receptor Subtype | Kawain Concentration (μM) | Effect on GABA-Elicited Current | Reference |

| α1β2γ2L | 10 - 300 | Concentration-dependent enhancement | [1][2][3] |

| α1β2γ2L | 300 | 170 ± 23% enhancement of GABA EC3 response | [1] |

| α4β2δ | 300 | Greater enhancement than at α1β2γ2L receptors | [1][2][3] |

| Various (αxβ2γ2L, x=1,2,3,5 and α1βxγ2L, x=1,2,3) | 300 | Positive modulation across all tested subtypes | [1][2][3] |

It is important to note that kawain exhibits low affinity, with pharmacological actions observed in the high-micromolar range.[1] The modulatory effect of kawain is not blocked by the benzodiazepine (B76468) antagonist flumazenil, indicating that it does not act at the classical benzodiazepine binding site.[1][2][3]

Experimental Protocols

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This electrophysiological technique is the primary method used to functionally characterize the effect of kawain on GABA-A receptors.[1][2][3]

Objective: To measure the potentiation of GABA-elicited ion currents by (+-)-kawain in Xenopus oocytes expressing specific subtypes of human GABA-A receptors.

Methodology:

-

Oocyte Preparation:

-

Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.

-

Inject the oocytes with cRNAs encoding the desired human GABA-A receptor subunits (e.g., α1, β2, γ2L). The subunit mRNA ratios are optimized for receptor expression (e.g., 1:1:3 for β2-containing receptors and 10:1:10 for β1- or β3-containing receptors to minimize homomeric receptor expression).[1][2]

-

Incubate the oocytes for 2-4 days to allow for receptor expression.

-

-

Electrophysiological Recording:

-

Place an oocyte in a recording chamber continuously perfused with bathing solution.

-

Impale the oocyte with two microelectrodes filled with KCl, one for voltage sensing and one for current injection.

-

Clamp the oocyte membrane potential at a holding potential (e.g., -60 mV).

-

Apply GABA at a concentration that elicits a small, reproducible current (e.g., EC3).

-

Co-apply varying concentrations of (+-)-kawain with the same concentration of GABA.

-

Record the resulting currents and measure the peak current amplitude.

-

Calculate the percentage enhancement of the GABA-elicited current by kawain.

-

Radioligand Binding Assay (General Protocol)

While specific data for (+-)-kawain is lacking, the following is a general protocol for a competitive radioligand binding assay that could be adapted to study the binding of kavalactones to the GABA-A receptor.

Objective: To determine the binding affinity (Ki or IC50) of a test compound for the GABA-A receptor by measuring its ability to displace a known radiolabeled ligand.

Methodology:

-

Membrane Preparation:

-

Homogenize brain tissue (e.g., rat cerebral cortex) in a suitable buffer.

-

Perform a series of centrifugations to isolate a crude synaptic membrane fraction rich in GABA-A receptors.

-

Wash the membranes multiple times to remove endogenous GABA.

-

Resuspend the final membrane pellet in assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a multi-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]muscimol or [3H]flunitrazepam), and varying concentrations of the unlabeled test compound ((+)-kawain).

-

Include control wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known GABA-A receptor ligand, such as unlabeled GABA or diazepam).

-

Incubate the plate to allow the binding to reach equilibrium.

-

-

Separation and Quantification:

-

Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand.

-

Wash the filters with ice-cold buffer to remove any unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of the test compound.

-

Plot the specific binding as a function of the test compound concentration to generate a competition curve.

-

Determine the IC50 value from the curve and, if the Kd of the radioligand is known, calculate the Ki value using the Cheng-Prusoff equation.

-

Mandatory Visualizations

Signaling Pathway of GABA-A Receptor Positive Allosteric Modulation by (+-)-Kawain

References

- 1. Kavain, the Major Constituent of the Anxiolytic Kava Extract, Potentiates GABAA Receptors: Functional Characteristics and Molecular Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kavain, the Major Constituent of the Anxiolytic Kava Extract, Potentiates GABAA Receptors: Functional Characteristics and Molecular Mechanism | PLOS One [journals.plos.org]

- 3. Kavain, the Major Constituent of the Anxiolytic Kava Extract, Potentiates GABAA Receptors: Functional Characteristics and Molecular Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Anti-inflammatory Properties of (+-)-Kawain

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+/-)-Kawain, a prominent kavalactone derived from the kava (B3030397) plant (Piper methysticum), has garnered significant scientific interest for its diverse pharmacological activities, including its notable anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of (+/-)-Kawain's anti-inflammatory effects, focusing on its mechanisms of action, experimental evidence from in vitro and in vivo studies, and the signaling pathways it modulates. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug discovery and development, offering a consolidated repository of quantitative data, experimental protocols, and visual representations of the underlying molecular interactions. While the qualitative anti-inflammatory effects of kawain are well-documented, this guide also highlights the areas where specific quantitative data, such as IC50 values for direct enzyme inhibition, remain to be fully elucidated.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, chronic or dysregulated inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research.

Kavalactones, the main active constituents of the kava plant, have been traditionally used for their anxiolytic and sedative effects. Among these, (+/-)-Kawain has emerged as a compound of interest due to its demonstrated anti-inflammatory activities. This guide synthesizes the available scientific literature to provide a detailed technical understanding of how (+/-)-Kawain exerts its anti-inflammatory effects.

Mechanisms of Anti-inflammatory Action

The anti-inflammatory properties of (+/-)-Kawain are multifaceted, involving the modulation of key inflammatory mediators and signaling cascades. The primary mechanisms identified to date include the inhibition of pro-inflammatory cytokine production and the interference with critical signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).

Inhibition of Pro-inflammatory Cytokines and Mediators

(+/-)-Kawain has been shown to suppress the production of several key pro-inflammatory cytokines in various experimental models. Notably, it has demonstrated a significant inhibitory effect on Tumor Necrosis Factor-alpha (TNF-α), a pivotal cytokine in the inflammatory cascade.[1] Studies have also indicated its ability to reduce the secretion of other important pro-inflammatory cytokines, including Interleukin-1β (IL-1β) and Interleukin-6 (IL-6).[2][3]

While direct IC50 values for cytokine inhibition by (+/-)-Kawain are not consistently reported across the literature, dose-dependent reductions in these inflammatory mediators have been observed. For instance, a methylated derivative of kawain, Kava-205Me, significantly and dose-dependently reduced TNF-α secretion in murine macrophages (BMM) and THP-1 cells at concentrations ranging from 10 to 200 μg/ml.[4][5] In BMM, Kava-205Me also led to a reduction in IL-12, eotaxin, RANTES, and interferon-γ, alongside an increase in the anti-inflammatory cytokine IL-10.[4][5]

Modulation of Arachidonic Acid Metabolism

The cyclooxygenase (COX) and lipoxygenase (LOX) pathways are critical in the synthesis of prostaglandins (B1171923) and leukotrienes, respectively, which are potent inflammatory mediators. While many anti-inflammatory drugs target these enzymes, specific quantitative data on the direct inhibitory effects of (+/-)-Kawain on COX-1, COX-2, and 5-LOX, including IC50 values, are not extensively available in the current body of literature. Further research is required to fully characterize the direct enzymatic inhibition by (+/-)-Kawain.

Key Signaling Pathways Modulated by (+/-)-Kawain

(+/-)-Kawain exerts its anti-inflammatory effects by intervening in crucial intracellular signaling pathways that regulate the expression of inflammatory genes.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation, controlling the transcription of numerous pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription. (+/-)-Kawain has been shown to inhibit the activation of the NF-κB pathway, thereby downregulating the expression of its target genes.[1]

References

- 1. Kavain Involvement in LPS-Induced Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Identification of a Kavain Analog with Efficient Anti-inflammatory Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Anxiolytic Potential of (+-)-Kawain: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the scientific research surrounding (+-)-Kawain, a kavalactone found in the kava (B3030397) plant (Piper methysticum), for its potential application in anxiety research. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the compound's mechanism of action, preclinical and clinical data, and detailed experimental protocols.

Introduction

(+-)-Kawain is a prominent psychoactive compound in kava, a traditional beverage in the Pacific Islands known for its calming and anxiolytic effects. Scientific investigation has sought to elucidate the pharmacological basis of these properties, revealing a multi-target mechanism of action that distinguishes it from classical anxiolytics. This guide synthesizes the current understanding of (+-)-Kawain's effects on key neurological pathways implicated in anxiety disorders.

Mechanism of Action

(+-)-Kawain's anxiolytic effects are believed to stem from its modulation of several key targets in the central nervous system. Unlike benzodiazepines, which primarily act on a specific site on the GABA-A receptor, (+-)-Kawain exhibits a broader pharmacological profile.

Modulation of GABA-A Receptors

(+-)-Kawain acts as a positive allosteric modulator of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the brain. It enhances the effect of GABA, leading to increased chloride ion influx and neuronal hyperpolarization, which results in a calming effect. Notably, studies indicate that kawain's modulatory effect is not mediated by the classical benzodiazepine (B76468) binding site and is unaffected by the benzodiazepine antagonist flumazenil[1][2]. This suggests a distinct interaction site on the GABA-A receptor complex. Research has shown that (+)-Kawain, at a concentration of 0.1 microM, can enhance the specific binding of [3H]bicuculline methochloride ([3H]BMC) to GABA-A receptors by 18% to 28%[3]. Functional studies using two-electrode voltage clamp in Xenopus oocytes expressing human recombinant GABA-A receptors demonstrated that kawain potentiates GABA-elicited currents in a concentration-dependent manner[1][4]. For instance, at the α1β2γ2L GABA-A receptor subtype, 300 μM of kawain enhanced the response to GABA EC3 (10 μM) by 170 ± 23%[1][4].

Inhibition of Voltage-Gated Ion Channels

(+-)-Kawain has been shown to inhibit voltage-gated sodium (Na+) and calcium (Ca2+) channels. This action may contribute to its anxiolytic and anticonvulsant properties by reducing neuronal excitability.

-

Voltage-Gated Sodium (Na+) Channels: Studies on rat CA1 hippocampal neurons have demonstrated that (+/-)-kawain causes a rapid and reversible inhibition of Na+ currents in a dose-dependent manner (1-400 microM)[5]. It has been observed to shift the H-infinity curve toward more negative potentials, accelerate the time-course of inactivation, and slow the recovery from inactivation[5]. In synaptosomes from the rat cerebral cortex, (+/-)-kawain inhibited veratridine-activated Na+ channels with an IC50 value of 86.0 μmol/l[6].

-

Voltage-Gated Calcium (Ca2+) Channels: Research on cultured dorsal root ganglion cells from neonatal rats has shown that (+/-)-kawain reduces currents through voltage-activated Ca2+ channels[7][8]. This effect is believed to contribute to a reduction in neurotransmitter release. In vascular smooth muscle, kavain (B167398) has been found to impair contraction by inhibiting L-type Ca2+ channels[9].

Inhibition of Monoamine Oxidase (MAO)

(+-)-Kawain exhibits inhibitory activity against monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), enzymes responsible for the breakdown of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine. Inhibition of these enzymes can lead to increased levels of these neurotransmitters in the brain, which is a known mechanism for anxiolytic and antidepressant effects.

In vitro studies have determined the IC50 and Ki values for (+-)-Kawain's inhibition of human MAO-A and MAO-B, as detailed in the table below.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro studies on (+-)-Kawain.

| Target | Parameter | Value | Species | Reference |

| MAO-A | IC50 | 19.0 µM | Human | [10] |

| Ki | 7.72 µM | Human | [10] | |

| MAO-B | IC50 | 5.34 µM | Human | [10] |

| Ki | 5.10 µM | Human | [10] | |

| Voltage-Gated Na+ Channels | IC50 | 86.0 µmol/l | Rat | [6] |

| GABA-A Receptor Subtype | Modulator Concentration | GABA Concentration | Potentiation | Reference |

| α1β2γ2L | 300 µM (+-)-Kawain | 10 µM (EC3) | 170 ± 23% | [1][4] |

Preclinical Anxiety Models

The anxiolytic effects of (+-)-Kawain have been evaluated in various preclinical animal models of anxiety.

Elevated Plus Maze (EPM)

The EPM is a widely used test to assess anxiety-like behavior in rodents. The maze consists of two open and two enclosed arms. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.

Vogel Conflict Test

This test is based on the principle of conflict between the motivation to drink water (after a period of water deprivation) and the aversion to a mild electric shock received upon drinking. Anxiolytic drugs increase the number of shocks the animal is willing to take to drink.

Light-Dark Box Test

This model utilizes the innate aversion of rodents to brightly lit areas. The apparatus consists of a dark, enclosed compartment and a brightly lit compartment. Anxiolytic compounds increase the time spent in the light compartment.

Clinical Studies

Signaling Pathways

LPS-Induced Inflammatory Signaling

(+-)-Kawain has been shown to modulate lipopolysaccharide (LPS)-induced inflammatory signaling pathways. In vitro studies have demonstrated that kawain can reduce the secretion of pro-inflammatory cytokines like TNF-α. This effect is mediated through the deactivation of MyD88 and Akt, and the inhibition of LITAF (LPS-induced TNF-α factor)[5].

Caption: (+-)-Kawain inhibits LPS-induced inflammatory signaling by targeting MyD88, Akt, and LITAF.

mTOR Signaling Pathway

The mechanistic target of rapamycin (B549165) (mTOR) signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and has been implicated in neuropsychiatric disorders, including anxiety and depression. While direct studies on kawain's effect on mTOR in the context of anxiety are limited, research in other areas, such as cancer, has shown that kavalactones can inhibit the mTOR pathway. This presents a potential avenue for future anxiety research.

Caption: Hypothesized inhibitory effect of (+-)-Kawain on the mTOR signaling pathway in anxiety.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

In Vitro MAO-A and MAO-B Inhibition Assay

This protocol outlines a fluorometric method to determine the IC50 of an inhibitor for MAO-A and MAO-B.

-

Principle: MAO enzymes catalyze the oxidative deamination of a monoamine substrate, producing hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a fluorogenic probe to produce a fluorescent product. The rate of fluorescence increase is proportional to MAO activity.

-

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

Substrate (e.g., p-Tyramine)

-

Fluorogenic Probe (e.g., Amplex® Red)

-

Horseradish Peroxidase (HRP)

-

Positive Controls: Clorgyline (for MAO-A), Pargyline or Selegiline (for MAO-B)

-

96-well black, flat-bottom plates

-

-

Procedure:

-

Prepare stock solutions of substrates, fluorogenic probe, HRP, and inhibitors.

-

In a 96-well plate, add the test compound ((+-)-Kawain) at various concentrations.

-

Add the MAO enzyme (either MAO-A or MAO-B) to each well.

-

Incubate for a pre-determined time to allow for inhibitor-enzyme interaction.

-

Initiate the reaction by adding a mixture of the substrate, fluorogenic probe, and HRP.

-

Measure the fluorescence intensity over time using a microplate reader.

-

Calculate the rate of reaction for each inhibitor concentration.

-

Normalize the reaction rates to the control (100% activity).

-

Plot the percentage of MAO inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value using a non-linear regression curve fit.

-

Whole-Cell Patch Clamp Recording of Voltage-Gated Sodium Channels

This protocol describes the whole-cell patch-clamp technique to record Na+ currents in isolated neurons.

-

Principle: The whole-cell configuration of the patch-clamp technique allows for the measurement of ionic currents across the entire cell membrane while controlling the membrane potential.

-

Materials:

-

Isolated neurons (e.g., rat hippocampal CA1 neurons)

-

External (bath) solution containing physiological ion concentrations.

-

Internal (pipette) solution containing specific ions to isolate Na+ currents (e.g., Cs+ to block K+ channels).

-

Patch-clamp amplifier and data acquisition system.

-

Micromanipulator and microscope.

-

Borosilicate glass capillaries for pulling patch pipettes.

-

-

Procedure:

-

Prepare isolated neurons and place them in a recording chamber with the external solution.

-

Pull a glass micropipette with a tip resistance of 3-5 MΩ and fill it with the internal solution.

-

Under microscopic guidance, approach a neuron with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) seal (giga-seal).

-

Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing the whole-cell configuration.

-

Clamp the membrane potential at a holding potential where Na+ channels are in a closed state (e.g., -80 mV).

-

Apply a series of depolarizing voltage steps to elicit Na+ currents.

-

Record the resulting currents using the patch-clamp amplifier.

-

Apply (+-)-Kawain at various concentrations to the bath solution and record the changes in Na+ current amplitude and kinetics.

-

Analyze the data to determine the effect of kawain on parameters such as peak current, inactivation kinetics, and voltage-dependence of activation and inactivation.

-

Conclusion

(+-)-Kawain presents a compelling profile as a potential anxiolytic agent with a multifaceted mechanism of action that includes modulation of GABA-A receptors, inhibition of voltage-gated ion channels, and inhibition of MAO enzymes. This unique combination of targets may offer a novel therapeutic approach for anxiety disorders with a potentially different side-effect profile compared to existing medications. Further preclinical and clinical research is warranted to fully elucidate its therapeutic potential, optimize dosing, and ensure its safety and efficacy. This technical guide serves as a foundational resource to aid in these future research endeavors.

References

- 1. Ca2+ entry through NaV channels generates submillisecond axonal Ca2+ signaling | eLife [elifesciences.org]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Light/Dark Box Test - Creative Biolabs [creative-biolabs.com]

- 5. PDSP - GABA [kidbdev.med.unc.edu]

- 6. researchgate.net [researchgate.net]

- 7. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Whole-cell patch-clamp recording and parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 10. benchchem.com [benchchem.com]

- 11. abcam.cn [abcam.cn]

- 12. New perspectives on the involvement of mTOR in depression as well as in the action of antidepressant drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Assessment of Anxiety in Clinical Trials with Depressed Patients Using the Hamilton Depression Rating Scale - PMC [pmc.ncbi.nlm.nih.gov]

- 14. [PDF] Lipopolysaccharide Stimulates the MyD88-Independent Pathway and Results in Activation of IFN-Regulatory Factor 3 and the Expression of a Subset of Lipopolysaccharide-Inducible Genes1 | Semantic Scholar [semanticscholar.org]

The Biosynthesis of (+-)-Kawain in Piper methysticum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piper methysticum, commonly known as kava (B3030397), is a plant of significant cultural and medicinal importance in the Pacific Islands. Its psychoactive properties, primarily attributed to a class of compounds called kavalactones, have garnered considerable interest for their potential anxiolytic, sedative, and analgesic effects. Among the most abundant and well-studied of these is (+-)-kawain. Understanding the intricate biosynthetic pathway of (+-)-kawain is paramount for the targeted development of novel therapeutics and for ensuring the quality and consistency of kava-based products. This technical guide provides an in-depth overview of the core biosynthetic pathway of (+-)-kawain, detailing the enzymatic steps, precursor molecules, and relevant experimental methodologies. Quantitative data is summarized for comparative analysis, and key pathways and workflows are visualized to facilitate a comprehensive understanding.

Core Biosynthetic Pathway of (+-)-Kawain

The biosynthesis of (+-)-kawain is a specialized metabolic pathway that begins with precursors from general phenylpropanoid metabolism and involves a series of enzymatic reactions catalyzed by a unique set of enzymes found in Piper methysticum. The pathway can be broadly divided into three key stages: (1) formation of the styrylpyrone scaffold, (2) methylation, and (3) reduction.

Formation of the Styrylpyrone Scaffold